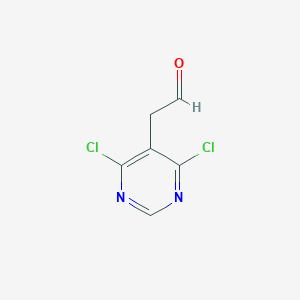
2-(4,6-二氯嘧啶-5-基)乙醛
描述
The compound "2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in many biological compounds and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves halogenated precursors such as 2,4-dichloropyrimidine. For instance, a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines were synthesized using a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine . Another study describes a synthetic route to 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, involving a regioselective Sonogashira coupling and subsequent reactions . Additionally, a practical strategy for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine was developed, showcasing the versatility of chloropyrimidine derivatives in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for various substitutions that can affect their chemical properties. For example, the synthesis of N-[4-[2-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)ethylamino]benzoyl]-L-glutamic acid demonstrates the intricate molecular architecture that can be achieved with pyrimidine as the core structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions. The study on the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines showed that these compounds could function as colorimetric and luminescent pH sensors, indicating their reactivity in response to environmental changes . Another research paper discussed the chemical behavior of a pyrimidine derivative towards primary and heterocyclic amines, leading to the formation of various Schiff bases and nitrogen heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. Compounds with electron-donating groups displayed strong emission solvatochromism, which is indicative of their optical properties and potential applications in sensing technologies . The synthesis of 5,6-dihydropyrimidin-4(3H)-ones highlighted the importance of water as an additive in achieving high yields and tautomer-selective synthesis, which is a testament to the role of solvents and reaction conditions in dictating the properties of the final products .
科学研究应用
其他化学品的合成
“2-(4,6-二氯嘧啶-5-基)乙醛”可以用作合成其他化学品的起始原料或中间体 . 例如,它可用于合成“5-乙醛基-4,6-二氯嘧啶” .
有机化学研究
该化合物可用于与有机化学相关的研究。 可以研究它的结构和反应性以了解嘧啶衍生物的性质 .
质谱研究
“2-(4,6-二氯嘧啶-5-基)乙醛”可用于质谱研究。 可以分析它的碎裂模式来了解类似化合物在电子轰击电离下的行为 .
药物化学研究
像“2-(4,6-二氯嘧啶-5-基)乙醛”这样的嘧啶衍生物经常在药物化学中被研究,因为它们存在于许多生物活性化合物中 .
药物的开发
虽然没有直接证据表明“2-(4,6-二氯嘧啶-5-基)乙醛”被用于药物的开发,但嘧啶衍生物通常用于药物的合成 . 因此,这种化合物可能在该领域有应用。
安全测试
与任何化学品一样,在“2-(4,6-二氯嘧啶-5-基)乙醛”在任何涉及人类接触的应用中使用之前,需要对其进行彻底的安全测试 .
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with this compound are H317, which indicates that it may cause an allergic skin reaction, and H319, which indicates that it causes serious eye irritation . The precautionary statements associated with this compound are P280, which advises wearing protective gloves/protective clothing/eye protection/face protection, and P305+P351+P338, which advises IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
属性
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBITPOSBYZLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553867 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16019-33-3 | |
| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4, 6-dichloro-pyrimidin-5-yl)-acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

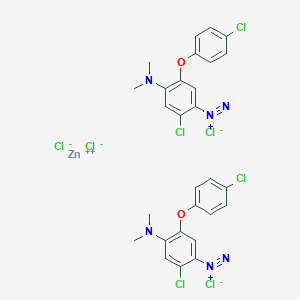


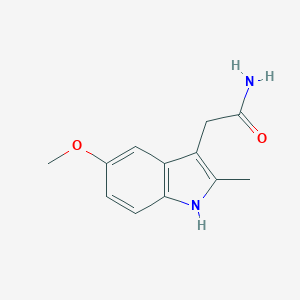
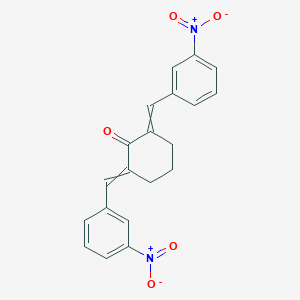
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
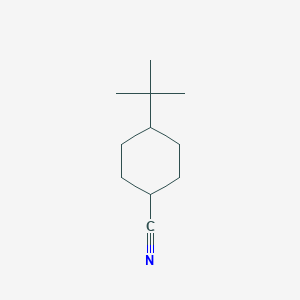
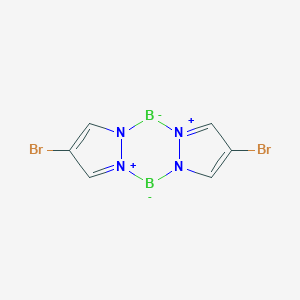
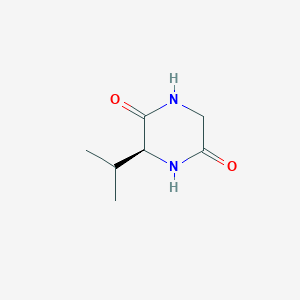
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)



